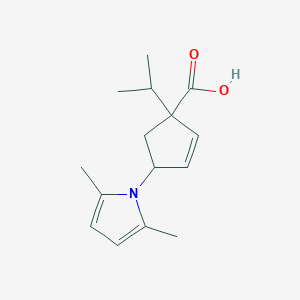
(1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid is a synthetic organic compound characterized by its unique structural features It contains a cyclopentene ring substituted with a pyrrole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentene Ring: Starting from a suitable cyclopentene precursor, the ring is functionalized to introduce the desired substituents.
Introduction of the Pyrrole Moiety: The pyrrole ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Carboxylation: The carboxylic acid group is introduced via carboxylation of an intermediate compound, typically using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclopentene ring or the carboxylic acid group, resulting in the formation of reduced analogs.
Substitution: Substitution reactions can occur at the methyl groups on the pyrrole ring or at the isopropyl group on the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the cyclopentene ring or carboxylic acid group.
Substitution Products: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
(1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S,4S)-4-(1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid: Lacks the methyl groups on the pyrrole ring.
(1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(methyl)cyclopent-2-ene-1-carboxylic acid: Has a methyl group instead of an isopropyl group on the cyclopentene ring.
Uniqueness: The presence of the 2,5-dimethyl substitution on the pyrrole ring and the isopropyl group on the cyclopentene ring distinguishes (1S,4S)-4-(2,5-diMethyl-1H-pyrrol-1-yl)-1-(propan-2-yl)cyclopent-2-ene-1-carboxylic acid from its analogs. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-10(2)15(14(17)18)8-7-13(9-15)16-11(3)5-6-12(16)4/h5-8,10,13H,9H2,1-4H3,(H,17,18) |
InChI Key |
YXAJQLUEPZZFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2CC(C=C2)(C(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


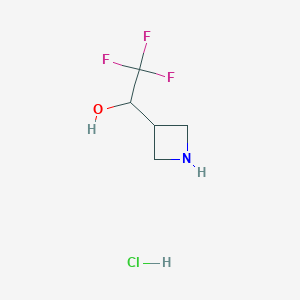
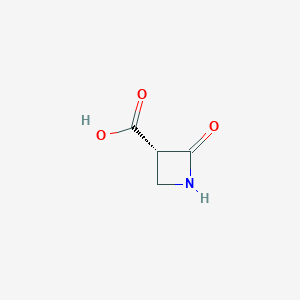

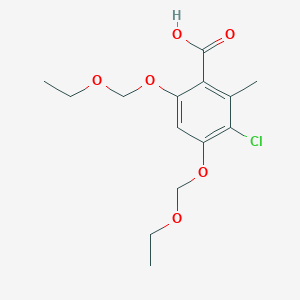
![Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane](/img/structure/B12272751.png)
![1-(2,5-Dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12272752.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12272762.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12272768.png)
![2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272771.png)
![N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B12272772.png)
![Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12272775.png)
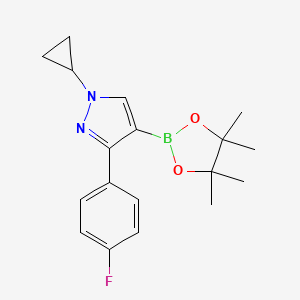
![2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272789.png)
